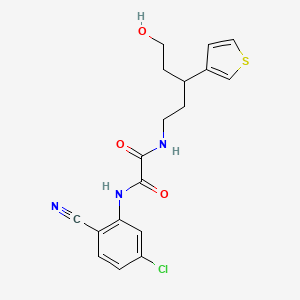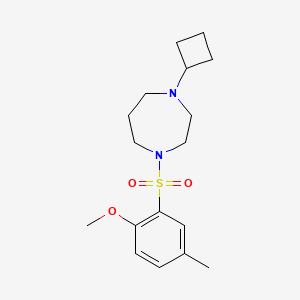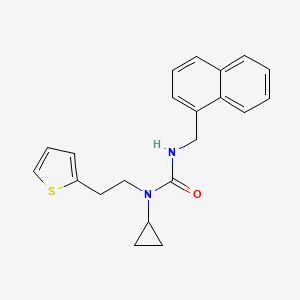
N-(2-adamantylideneamino)adamantan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Supramolecular Self-Assembly in N'-(Adamantan-2-ylidene)hydrazide Derivatives
The study of N'-(adamantan-2-ylidene)hydrazide derivatives has revealed significant insights into the role of multiple hydrogen bonds and chalcogen bonds in supramolecular self-assembly. The detailed analysis of the crystal structure of one such derivative, N'-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, has shown that these compounds can form a locked molecular conformation due to an intramolecular C–S···N chalcogen bond. This conformation is crucial for the stability and self-assembly of the molecules. The study also highlights the synthon formation through collective interactions such as N/C–H···O/N and C–H···π, which are essential for crystal packing. The antiproliferative activity of these compounds against human tumor cell lines suggests potential therapeutic applications .
Noncovalent Interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines
The synthesis and crystallographic analysis of three adamantane-1,3,4-thiadiazole hybrid derivatives have provided quantitative assessments of noncovalent interactions. The orientation of the amino group varies in these structures, and the strength of the N–H···N hydrogen bond stands out among other interactions. The PIXEL method and Hirshfeld surface analysis have been employed to understand the stabilization of these crystal structures, especially in the presence of halogen substitutions. The isostructural behavior observed in two of the derivatives indicates a pattern in molecular packing and interaction .
Photochemical Synthesis of 2,4-methanoadamantane-benzazepine
A novel hexacyclic benzazepine derivative of 2,4-methanoadamantane has been synthesized through a domino photochemical reaction. The product, characterized by spectroscopic methods and X-ray analysis, is the first example of its kind with a complex 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton. The formation process involves consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, and subsequent base hydrolysis yields a keto derivative of an adamantane-substituted amino acid .
Neurotropic Activity of N-(adamant-2-yl)anilines
The neurotropic activity of N-(adamant-2-yl)anilines has been investigated due to their potential psychotropic effects. These compounds, particularly those substituted at the bridging position, have shown to influence central dopaminergic neuromediator systems. The synthesis process involves the oxidation of adamantane and subsequent reactions to obtain the desired derivatives. Despite the high toxicity of some derivatives, the pronounced psychotropic activity warrants further exploration for potential therapeutic applications .
cis/trans Isomerism in N-alkyl-1,3-oxathiolane-2-imines
The reaction of 1-adamantanol with various 2-hydroxythiocyanates has led to the synthesis of N-(1-adamantyl)-1,3-oxathiolane-2-imines. These compounds exhibit cis/trans isomerism, and the barrier of rotation for the imine double bond has been measured using 1H NMR spectra. This study provides a foundation for understanding the dynamic behavior of these molecules and their potential applications in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Clinical and Pharmaceutical Applications
Chemiluminescence in Clinical Testing : Adamantyl compounds, including those related to N-(2-adamantylideneamino)adamantan-2-imine, are used in chemiluminescence for clinical assays. The sensitivity and diverse applications of chemiluminescent assays, notably in protein and nucleic acid blotting and monitoring reactive oxygen species, highlight their importance in clinical research and routine testing (L. Kricka, 2003).
Antimicrobial and Anti-inflammatory Activities : Adamantane derivatives exhibit significant antimicrobial and anti-inflammatory activities. This includes their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Such properties make them potential candidates for developing new therapeutic agents (M. Al-Omar et al., 2010).
Material Science and Chemistry Applications
Synthesis and Structural Insights : The synthesis of adamantyl-based ester derivatives demonstrates the potential of the adamantyl moiety as an efficient building block for various compounds. Their strong antioxidant activities and good anti-inflammatory properties further highlight the versatility of adamantane derivatives in drug design and material science (C. S. Chidan Kumar et al., 2015).
Catalytic Applications : Adamantyl-substituted phosphine oxides have been used as preligands in ruthenium-catalyzed arylation reactions, showcasing the utility of adamantyl groups in enhancing the efficiency and tolerance of catalytic systems to various functional groups. This application is significant in organic synthesis, indicating the potential of adamantyl derivatives in facilitating complex chemical transformations (L. Ackermann, 2005).
Drug Delivery and Biomedical Applications
- Nanodiamond Functionalization : Adamantyl groups have been used to modify nanodiamonds, creating composites with high water dispersibility and potential for drug delivery. Such modifications enhance the biocompatibility and drug-loading capacity of nanodiamonds, making them suitable for biomedical applications, including cancer therapy (Hongye Huang et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .
Mode of Action
It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .
Biochemical Pathways
Adamantanone azine likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .
Pharmacokinetics
The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .
Eigenschaften
IUPAC Name |
N-(2-adamantylideneamino)adamantan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTJNYSLUFATSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)

